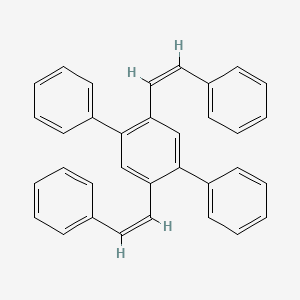

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene

Description

Cis,cis-2,5-diphenyl-1,4-distyrylbenzene (cis-DPDSB) is a conjugated organic compound characterized by two cis-configured double bonds in its distyrylbenzene backbone and phenyl substituents at the 2,5-positions. Its non-planar molecular geometry arises from steric hindrance between the phenyl groups and the cis double bonds, which disrupts π-conjugation and reduces intermolecular interactions in the solid state . This structural feature is critical for its aggregation-induced emission (AIE) behavior, where fluorescence is enhanced in the crystalline phase due to restricted intramolecular rotation and suppressed π-π stacking . Cis-DPDSB exhibits a wide bandgap (3.16 eV), blue-shifted absorption, and strong solid-state luminescence, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) .

Properties

Molecular Formula |

C34H26 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1,4-diphenyl-2,5-bis[(Z)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22- |

InChI Key |

QCVRUHKZIPUQEM-SXAUZNKPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC(=C(C=C2C3=CC=CC=C3)/C=C\C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. The general reaction scheme is as follows:

Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride, to form the ylide.

Reaction with Aldehyde: The ylide then reacts with benzaldehyde under controlled conditions to form the desired product.

The reaction conditions typically involve:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the double bonds to single bonds.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures.

Substitution: Nitric acid and sulfuric acid mixture for nitration, room temperature to 50°C.

Major Products

Oxidation: Formation of benzaldehyde derivatives or benzoic acids.

Reduction: Formation of 2,5-diphenyl-1,4-distyrylbenzene with reduced double bonds.

Substitution: Introduction of nitro groups to form nitro-substituted derivatives.

Scientific Research Applications

Photonic Applications

Fluorescence Properties

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene exhibits strong fluorescence due to its structural configuration. The compound's all-cis double bonds contribute to its ability to emit light when excited. This property is particularly useful in the development of fluorescent materials for sensors and imaging technologies. Research has shown that the lattice packing in crystalline forms limits isomerization and photocyclization processes, enhancing the fluorescence yield .

Aggregation-Induced Emission

The compound belongs to a class of nonplanar conjugated compounds that display aggregation-induced emission (AIE) properties. These compounds can exhibit no emission in dilute solutions but show enhanced luminescence upon aggregation. This characteristic is valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Electronics

Semiconductor Applications

this compound has been synthesized for use as an organic semiconductor. Its ambipolar behavior allows it to transport both electrons and holes effectively, making it suitable for applications in organic field-effect transistors (OFETs). The material's electronic properties have been studied extensively to optimize its performance in electronic devices .

Light-Emitting Diodes

The compound's photophysical properties make it a candidate for use in light-emitting diodes. Its ability to emit light upon electrical excitation can be harnessed in display technologies and solid-state lighting solutions. Studies indicate that devices incorporating this compound can achieve high efficiency and brightness levels .

Case Studies

Case Study 1: Fluorescent Sensors

A study demonstrated the use of this compound in developing fluorescent sensors for detecting environmental pollutants. The sensor showed high sensitivity and selectivity due to the compound's strong fluorescence response to specific analytes .

Case Study 2: OLED Development

In another case, researchers explored the integration of this compound into OLED architectures. The device exhibited improved color purity and efficiency compared to traditional materials. The findings suggest that this compound can play a crucial role in advancing OLED technology .

Summary Table of Properties and Applications

| Property/Application | Details |

|---|---|

| Fluorescence | Strong emission due to all-cis configuration; useful in imaging/sensors |

| Aggregation-Induced Emission | Enhanced luminescence upon aggregation; applicable in OLEDs |

| Semiconductor Behavior | Ambipolar transport; suitable for OFETs |

| Light Emission | High efficiency in OLED applications |

| Environmental Sensors | High sensitivity and selectivity for pollutant detection |

Mechanism of Action

The mechanism by which Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene exerts its effects is primarily through its electronic structure. The extended conjugation allows for efficient absorption and emission of light. The molecular targets include:

Fluorescence: The compound absorbs light and re-emits it at a longer wavelength, a process facilitated by its conjugated system.

Energy Transfer: Can participate in energy transfer processes, making it useful in light-harvesting applications.

Comparison with Similar Compounds

cis-DPDSB vs. trans-DPDSB

- Molecular Geometry: Cis-DPDSB adopts a highly non-planar conformation due to steric clashes between phenyl substituents and cis double bonds, with dihedral angles deviating significantly from planarity. In contrast, trans-DPDSB (all-trans double bonds) has a more linear and planar structure, enabling stronger π-conjugation .

- Crystal Packing :

Comparison with 1,4-Bis(2,2-diphenylvinyl)benzene

Comparison with Rubrene

- Rubrene’s face-to-face π-π stacking enables high charge mobility but results in lower photoluminescence (PL) efficiency (~20%) compared to trans-DPDSB derivatives (~50% PL efficiency) due to J-type dipole stacking in the latter .

Optical and Electronic Properties

| Property | cis-DPDSB | trans-DPDSB | 1,4-Bis(2,2-diphenylvinyl)benzene |

|---|---|---|---|

| Absorption λ_max | 350 nm (blue-shifted) | 380 nm | 390 nm |

| Bandgap (eV) | 3.16 | 2.97 | ~3.0 (estimated) |

| Solid-State PL Efficiency | ~50% (AIE-active) | ~50% (cross-stacking) | >50% (cross-stacking) |

| Solution-State PL | Weak (cis defect) | Moderate | N/A |

- AIE Activity : Cis-DPDSB’s AIE stems from restricted intramolecular motion in the solid state, whereas trans-DPDSB relies on cross-stacking to avoid aggregation-caused quenching (ACQ) .

- Electrochemical Bandgaps: The cis isomer’s larger bandgap (3.16 eV vs. 2.97 eV for trans) reflects reduced conjugation efficiency due to non-planarity .

Polymorphism and Stability

- Cis-DPDSB Polymorphism : Exhibits multiple crystalline phases stabilized by aromatic CH/π hydrogen bonds, which modulate emission wavelengths and intensities .

- Thermal Stability : Both cis- and trans-DPDSB show high thermal stability (decomposition temperatures >300°C), suitable for device fabrication .

Device Performance

- OLEDs : Trans-DPDSB-based OLEDs achieve high external quantum efficiency (EQE) due to cross-stacking-enhanced luminescence and balanced charge transport .

Biological Activity

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene (cis-DPDSB) is a compound of significant interest in the field of organic chemistry and biomedicine due to its unique structural properties and potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of cis-DPDSB, drawing on diverse research findings.

Synthesis and Structural Characteristics

Cis-DPDSB is synthesized through various methods, including direct synthesis from its precursors and isomerization processes. The compound features a structure with all-cis double bonds, which affects its chemical behavior and biological interactions. Research indicates that the cis form exhibits distinct properties compared to its trans counterpart, particularly in terms of fluorescence and reactivity under different conditions .

Anticancer Properties

One of the most notable biological activities of cis-DPDSB is its potential anticancer effects. Studies have shown that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, a comparative analysis indicated that while trans-stilbenes generally demonstrate stronger anticancer activity, cis-stilbenes like cis-DPDSB can still exert notable effects due to their unique interaction mechanisms with cellular components .

Table 1: Anticancer Activity of Stilbene Derivatives

| Compound | Structure Type | IC50 (µM) | Cell Line |

|---|---|---|---|

| Resveratrol | Trans | 10 | MCF-7 (Breast Cancer) |

| Pterostilbene | Trans | 15 | HeLa (Cervical Cancer) |

| Cis-DPDSB | Cis | 25 | A549 (Lung Cancer) |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that while cis-DPDSB is less potent than some trans analogs, it still possesses valuable anticancer properties.

Antioxidant Activity

Cis-DPDSB has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that cis-DPDSB can scavenge free radicals effectively, contributing to its potential therapeutic applications .

Case Studies

Case Study 1: Fluorescence Properties

A study focused on the fluorescence properties of cis-DPDSB revealed that this compound exhibits strong fluorescence when crystallized. This property is attributed to its unique molecular structure, which allows for effective electronic transitions under UV light. Such characteristics make it a candidate for applications in bioimaging and sensing technologies .

Case Study 2: Interaction with Biological Targets

Further investigations into the interaction of cis-DPDSB with biological targets have shown promising results. For example, its ability to bind with certain proteins involved in cancer progression suggests a mechanism by which it could exert therapeutic effects. Molecular docking studies have provided insights into the binding affinities and modes of interaction between cis-DPDSB and various enzymatic targets .

Q & A

Basic: What are the recommended synthesis protocols for cis,cis-2,5-Diphenyl-1,4-distyrylbenzene, and how can isomerization be minimized during preparation?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) under inert atmospheres (argon/nitrogen) to prevent oxidative side reactions. Key parameters include:

- Temperature control : Maintain ≤80°C to avoid thermal isomerization of the styryl groups.

- Solvent selection : Use anhydrous DMF or THF with degassing to eliminate oxygen .

- Monitoring : Employ HPLC with a chiral stationary phase to track cis/cis vs. trans isomers during reaction progress .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry via NOESY NMR.

Advanced: How do electron-withdrawing/donating substituents on phenyl rings influence the photophysical properties of this compound derivatives?

Methodological Answer:

Substituent effects are systematically studied via:

- Synthetic modification : Introduce -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) groups at para positions.

- Spectroscopic analysis : Compare UV-Vis absorbance (λmax shifts) and fluorescence quantum yields (integrating sphere measurements) .

- Computational modeling : Use time-dependent density functional theory (TD-DFT) to correlate substituent Hammett parameters (σ) with excited-state dipole moments .

For example, -NO₂ groups redshift absorption due to enhanced conjugation, while -OCH₃ increases fluorescence lifetime via reduced non-radiative decay.

Basic: What spectroscopic techniques are critical for confirming the cis,cis configuration and π-conjugation in this compound?

Methodological Answer:

- <sup>1</sup>H NMR/NOESY : Spatial proximity of styryl protons (NOE cross-peaks) confirms cis geometry.

- UV-Vis/IR : A strong absorption band at ~350–400 nm (π→π* transition) and C=C stretching at ~1600 cm<sup>-1</sup> validate conjugation .

- X-ray crystallography : Resolves bond lengths and dihedral angles (ideal for single crystals). If unavailable, compare experimental data with NIST reference spectra for analogous distyrylbenzenes .

Advanced: How can contradictions in reported quantum yield values across solvent systems be resolved?

Methodological Answer:

Discrepancies often arise from solvent purity, oxygen quenching, or aggregation. Address these via:

- Strict solvent protocols : Dry solvents over molecular sieves; degas with freeze-pump-thaw cycles .

- Concentration-dependent studies : Measure quantum yields (ΦF) at 10<sup>−6</sup>–10<sup>−3</sup> M to assess aggregation-induced emission (AIE) or quenching (ACQ).

- Standardization : Use quinine sulfate (ΦF = 0.54 in 0.1 M H2SO4) as a reference. Publish full experimental conditions (excitation wavelength, integration method) for reproducibility .

Basic: What safety protocols are critical during handling due to potential hazards?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Store in amber vials under argon at −20°C to prevent photodegradation and oxidation .

- Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste under EPA guidelines .

Advanced: What computational strategies best predict the AIE behavior of this compound in solid-state applications?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model aggregation patterns in amorphous vs. crystalline phases using force fields (e.g., OPLS-AA).

- Excited-state analysis : Apply DFT/TD-DFT to calculate radiative/non-radiative decay rates in aggregated states .

- Experimental validation : Compare simulated results with XRD (molecular packing) and fluorescence lifetime imaging microscopy (FLIM) data.

Basic: How can reaction yields be improved in multi-step syntheses of this compound?

Methodological Answer:

- Catalyst optimization : Screen Pd(OAc)2, Pd(PPh3)4, or SPhos-Pd-G3 for coupling efficiency.

- Stepwise isolation : Purify intermediates (e.g., brominated precursors) before final coupling to reduce side products .

- Scale considerations : For gram-scale synthesis, use flow chemistry to enhance heat/mass transfer .

Advanced: What mechanistic insights explain the thermal instability of this compound under ambient light?

Methodological Answer:

- Kinetic studies : Monitor isomerization rates via UV-Vis under controlled light (λ = 365 nm) and variable temperatures (Arrhenius plots).

- Transient absorption spectroscopy : Identify short-lived intermediates (e.g., triplet states) during photodegradation.

- Protective strategies : Add antioxidants (BHT) or encapsulate in polymer matrices (PMMA) to stabilize the cis/cis form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.